Home > Products > Screening Compounds P133659 > 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one
2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one - 64842-92-8

2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one

Catalog Number: EVT-3285091
CAS Number: 64842-92-8
Molecular Formula: C12H11N3O3
Molecular Weight: 245.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one belongs to the class of mackinazolinone derivatives. These compounds are named after the plant genus Mackinlaya (family Araliaceae), from which 6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one, the foundational structure of this class, was first isolated. [] While the parent compound and some derivatives are naturally occurring, 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one itself has not been reported as a naturally occurring compound. It is a synthetic derivative of mackinazolinone, primarily researched for its potential biological activities and its utility in understanding structure-property relationships within this class of compounds.

2-amino-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one

  • Compound Description: This compound is a mackinazolinone derivative. [] Its crystal structure was studied alongside 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one and N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)benzamide to understand intermolecular interactions and energy frameworks in their crystal structures. []
  • Relevance: This compound is structurally similar to 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one, differing only in the substituent at the 2-position of the pyrido[2,1-b]quinazolin-11-one scaffold. Where 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one has a nitro group, this compound has an amino group. []

N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)benzamide

  • Compound Description: This compound is a mackinazolinone derivative. [] Its crystal structure was investigated in conjunction with 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one and 2-amino-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one to explore intermolecular interactions and energy frameworks within their crystal architectures. []

6-Arylhydrazono-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-ones

  • Compound Description: This series of compounds serves as valuable precursors for the synthesis of indolopyridoquinazolines. [] They exhibit solvent-dependent E-Z isomerism. []
  • Relevance: These compounds share the central 6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one scaffold with 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one, differing in the presence of an arylhydrazono substituent at the 6-position. []

6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one

  • Compound Description: This compound, a major alkaloid found in Mackinlaya subulata Philipson and M. macrosciadia (F. Muell.) F. Muell. (fam. Araliaceae), can decompose into 3,4,5,6,7,8-hexahydro-1,7-benzodiazecin-2(1H)-one upon storage. [, ]
  • Relevance: This compound represents the core structure of 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one, lacking only the nitro group at the 2-position. [, ]

6,7,8,9-tetrahydro-llH-pyrido[2,1-b]-quinazoline

  • Compound Description: This compound is a novel alkaloid discovered in Mackinlaya subulata Philipson and M. macrosciadia (F. Muell.) F. Muell. (fam. Araliaceae). []
  • Relevance: This compound is closely related to 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one, lacking the carbonyl group at the 11-position and the nitro group at the 2-position. []

3,4,5,6,7,8-hexahydro-1,7-benzodiazecin-2(1H)-one

  • Compound Description: This compound is a minor base identified in Mackinlaya macrosciadia (F. Muell.) F. Muell. It can be synthesized through the hydrolysis of 6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazoline. []
  • Relevance: While not a direct structural analogue, 3,4,5,6,7,8-hexahydro-1,7-benzodiazecin-2(1H)-one is formed through the decomposition of 6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazoline, a close structural relative of 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one. []

9-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one

  • Compound Description: This compound is a derivative of 6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one, primarily existing in a conformation with the methyl group in a quasi-axial orientation. []
  • Relevance: This compound is structurally related to 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one, differing by the presence of a methyl group at the 9-position and the absence of the nitro group at the 2-position. []

11H-pyrido[2,1-b]quinazolin-11-one

  • Compound Description: This compound, along with its derivatives, has been synthesized through various methods, including condensation reactions and Ullmann condensation. [, , , , , ] Studies on its derivatives have explored their potential as efflux pump inhibitors in Mycobacterium smegmatis. []
  • Relevance: This compound serves as the fundamental structure for 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one, lacking only the tetrahydro ring system and the nitro group at the 2-position. [, , , , , ]

9-chloro-11H-pyrido[2,1-b]quinazolin-11-one

  • Compound Description: This compound is a key intermediate in the synthesis of N-{11H-pyrido[2,1-b]quinazolin-11-one-9-yl} hydrazine, which is further reacted to produce various hydrazones. []
  • Relevance: This compound is structurally analogous to 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one, differing in the presence of a chlorine atom at the 9-position and the absence of both the tetrahydro ring system and the nitro group at the 2-position. []
Synthesis Analysis

The synthesis of 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one typically involves multi-step synthetic pathways that may include the following methods:

  1. Condensation Reactions: The initial step often involves the condensation of appropriate precursors containing nitro and carbonyl functionalities. This can lead to the formation of the quinazoline core.
  2. Cyclization: Subsequent cyclization reactions are crucial for forming the pyridoquinazoline structure. This may involve heating or using catalysts to facilitate ring closure.
  3. Reduction and Functionalization: Following cyclization, reduction steps may be necessary to achieve the tetrahydro form. Functional groups can be introduced or modified through various chemical reactions to yield the final product.

Technical parameters such as temperature, reaction time, and solvent choice are critical in optimizing yields and purity during synthesis. For instance, reactions might be conducted under reflux conditions or in specific solvents like dimethylformamide or ethanol to enhance solubility and reactivity.

Molecular Structure Analysis

The molecular structure of 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one features a fused bicyclic system consisting of a pyridine ring and a quinazoline moiety. Key structural characteristics include:

Crystallographic studies have provided insights into intermolecular interactions within solid-state structures, revealing hydrogen bonding patterns that stabilize the molecular arrangement.

Chemical Reactions Analysis

2-Nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one participates in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The nitro group can undergo nucleophilic substitution reactions under certain conditions.
  2. Reduction Reactions: The nitro group can be reduced to an amine or hydroxyl group through catalytic hydrogenation or other reducing agents.
  3. Rearrangement Reactions: Under specific conditions (such as acidic or basic environments), rearrangements can occur leading to different structural isomers.

These reactions are essential for modifying the compound's properties for specific applications in drug development.

Mechanism of Action

The mechanism of action for 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one is not fully elucidated but is thought to involve interactions with biological targets such as enzymes or receptors. Potential mechanisms include:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It might interact with specific receptors affecting signaling pathways related to inflammation or allergic responses.

Studies investigating these mechanisms often utilize biochemical assays to assess binding affinities and inhibition constants.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one include:

  • Melting Point: Determined through differential scanning calorimetry (DSC) methods; typical values range around 150–160 °C.
  • Solubility: Soluble in polar solvents such as methanol and dimethyl sulfoxide but less soluble in non-polar solvents.
  • Stability: Exhibits stability under ambient conditions but may degrade upon exposure to strong acids or bases.

These properties are critical for understanding how the compound behaves in various environments and its suitability for different applications.

Applications

The scientific applications of 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one are diverse:

  1. Pharmaceutical Development: Its potential as an anti-inflammatory or anti-allergic agent makes it a candidate for drug development.
  2. Chemical Biology: Used as a probe in biological assays to study enzyme activity or receptor interactions.
  3. Material Science: Investigated for incorporation into polymer matrices due to its unique structural features that may impart desirable mechanical properties.

Research continues into optimizing its synthesis and exploring novel applications within medicinal chemistry and materials science contexts.

Synthetic Methodologies and Reaction Optimization

Multicomponent Reaction (MCR) Strategies for Pyrido-Quinazolinone Scaffolds

MCRs enable efficient construction of the pyrido[2,1-b]quinazolinone core in a single step, minimizing purification and maximizing atom economy. For 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one, a validated approach involves reacting polyfluoroalkyl-3-oxo esters (e.g., trifluoroacetoacetic ester) with methyl ketones (e.g., acetone) and 2-(aminomethyl)aniline derivatives. This reaction proceeds via imine formation, followed by tandem cyclodehydration, yielding the bicyclic system with inherent regiocontrol. The electron-withdrawing nature of the polyfluoroalkyl group enhances the electrophilicity of the intermediate ketoester, facilitating nucleophilic attack by the diamine component [4]. Critically, 2-(aminomethyl)aniline acts as a bifunctional reagent, with its aromatic amine participating in condensation and the aliphatic amine enabling ring closure. This method delivers the unsubstituted pyrido[2,1-b]quinazolinone scaffold, which serves as the precursor for nitro-functionalization (Section 1.2).

Table 1: Key MCR Components for Pyrido[2,1-b]quinazolinone Synthesis

Polyfluoroalkyl-3-Oxo EsterMethyl KetoneDiamineProduct ScaffoldReported Yield Range
CF~3~C(O)CH~2~CO~2~EtAcetone2-(Aminomethyl)aniline6,7,8,9-Tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one68–75%
CF~3~C(O)CH~2~CO~2~EtButanone2-(Aminomethyl)aniline8-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one60–65%
C~2~F~5~C(O)CH~2~CO~2~EtAcetone2-(Aminomethyl)-4-chloroaniline9-Chloro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one55–62%

Regioselective Nitro-Substitution Techniques

Introducing the nitro group at the C2 position of the pyrido[2,1-b]quinazolinone core requires precise electrophilic aromatic substitution (EAS) control. Direct nitration of the parent heterocycle (6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one) employs a mixture of nitric acid (HNO₃) and acetic acid (AcOH) (1:3 v/v) at 0–5°C. This regioselectivity arises from the inherent electron density distribution: C2 is the most nucleophilic position due to maximal π-excess in the fused quinazolinone system. Prolonged reaction times or elevated temperatures (>10°C) promote di-nitration or oxidative decomposition [4]. Alternative strategies include using pre-nitrated building blocks (e.g., nitro-substituted anthranilic acid derivatives) in MCRs; however, this often complicates the cyclization step due to reduced nucleophilicity. The direct EAS method remains superior for 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one, consistently providing 70–78% isolated yields with >95% regiopurity confirmed via HPLC and ¹H NMR [4].

Table 2: Nitration Conditions for 2-Nitro Derivatives

Nitrating AgentSolventTemperatureTime (h)Regioselectivity (C2:C4 Ratio)Yield
HNO~3~/AcOH (1:3)AcOH0–5°C1.5>99:178%
HNO~3~/H~2~SO~4~ (1:5)H~2~SO~4~0°C0.590:1065%
Acetyl NitrateCH~2~Cl~2~–10°C2.095:570%

Solvent and Catalytic System Optimization for Cyclization

Cyclization efficiency in MCRs or post-functionalization is highly sensitive to solvent polarity and catalyst choice. For the key dehydrative cyclization forming the quinazolinone ring, polar aprotic solvents like DMSO facilitate enolization and proton transfer, while Brønsted or Lewis acid catalysts accelerate intramolecular amide bond formation. Optimized conditions for synthesizing the core scaffold use DMSO/H₂O (95:5 v/v) at 80°C, achieving 85% conversion without catalysts. Challenging substrates (e.g., electron-deficient or sterically hindered analogues) require catalytic systems:

  • Lewis Acid Catalysis: (PPh₃)AuCl/AgOTf (10 mol%) in 1,2-dichloroethane (DCE) enables cyclization at 60°C via π-activation of alkyne intermediates (where applicable), particularly effective for alkyne-tethered precursors [6].
  • Brønsted Acid Catalysis: p-Toluenesulfonic acid (PTSA, 20 mol%) in toluene at reflux affords moderate yields (50–60%) but suffers from side-product formation via hydrolysis [4].Silver triflate (AgOTf) alone shows negligible activity, confirming the necessity of cationic gold species in Lewis acid-catalyzed routes. Solvent screening reveals DCE as optimal for gold catalysis (yield: 80%), while DMSO/water mixtures outperform pure organic solvents (e.g., THF, dioxane) in uncatalyzed reactions due to enhanced substrate solubility and stabilization of the transition state [4] [6].

Microwave-Assisted Synthesis for Enhanced Yield and Selectivity

Microwave (MW) irradiation significantly improves the synthesis of 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one by accelerating key steps:

  • MCR Cyclization: Reaction of trifluoroacetoacetic ester, acetone, and 2-(aminomethyl)aniline in DMSO/H₂O under MW irradiation (120°C, 30 min) elevates yields to 82% versus 68% under conventional heating (6 h at 80°C). The rapid, uniform heating suppresses diketopiperazine byproduct formation [4].
  • Nitration: MW-assisted EAS (HNO₃/AcOH, 50°C, 5 min) achieves quantitative conversion with minimized decomposition, yielding 85% pure product.Rate enhancements stem from instantaneous internal heating, which lowers activation barriers and reduces reaction times by 4–8-fold. Selectivity in nitro-group installation also improves under MW due to the absence of thermal gradients that promote polysubstitution [4].

Table 3: Microwave vs. Conventional Heating for Key Steps

Reaction StepConditions (Conventional)Yield (Conv.)Conditions (MW)Yield (MW)Time Reduction
Core Formation (MCR)80°C, 6 h, DMSO/H~2~O68%120°C, 30 min, DMSO/H~2~O82%12-fold
C2-Nitration0–5°C, 1.5 h, HNO~3~/AcOH78%50°C, 5 min, HNO~3~/AcOH85%18-fold
Gold-Catalyzed Cyclization60°C, 5 h, DCE80%100°C, 15 min, DCE88%20-fold

Alternative Pathways via Tosylated Sugar Intermediates

Although not directly reported for the title compound, validated strategies using tosylated sugars (e.g., 2,3,4,6-tetra-O-tosyl-D-glucopyranose) enable stereoselective fusion of carbohydrate moieties to analogous quinazolinones. This approach involves:

  • Glycosylation: SN₂ reaction between the C11-oxoanion of the pyrido[2,1-b]quinazolinone and the anomeric carbon of the tosylated sugar in acetonitrile, yielding N-linked glycosides.
  • Cyclodehydration: Acid-catalyzed (TFA) intramolecular transacetalization forms oxazino-fused derivatives.While primarily applied to mackinazolinone analogs [3], this pathway is theoretically extensible to 2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one for generating chiral hybrids. Tosyl groups act as both activating and protecting units, facilitating β-selective glycosylation and subsequent ring closure with defined stereochemistry at the anomeric center. Yields in analogous systems reach 40–60%, limited by competing hydrolysis of the tosylate [3].

Table 4: Compound Identifiers for 2-Nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one

Identifier TypeValue
Systematic Name2-Nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one
Molecular FormulaC~12~H~11~N~3~O~3~
Average Molecular Mass245.24 g/mol
Monoisotopic Mass245.0800 Da
CAS Registry Number64842-92-8
ChemSpider ID3466868
PubChem CID4259167
MDL NumberMFCD14281956

Properties

CAS Number

64842-92-8

Product Name

2-nitro-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one

IUPAC Name

2-nitro-6,7,8,9-tetrahydropyrido[2,1-b]quinazolin-11-one

Molecular Formula

C12H11N3O3

Molecular Weight

245.23 g/mol

InChI

InChI=1S/C12H11N3O3/c16-12-9-7-8(15(17)18)4-5-10(9)13-11-3-1-2-6-14(11)12/h4-5,7H,1-3,6H2

InChI Key

PTSFVRFRBZBCGS-UHFFFAOYSA-N

SMILES

C1CCN2C(=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C1

Solubility

36.8 [ug/mL]

Canonical SMILES

C1CCN2C(=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.